molecular formula C15H16N4O2 B5510177 3,7-dimethyl-1-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

3,7-dimethyl-1-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5510177
M. Wt: 284.31 g/mol
InChI Key: QHIIPMJLBAMHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-dimethyl-1-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.12732577 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave Assisted Synthesis of Coumarin-Purine Derivatives

A study by Mangasuli et al. (2019) developed a microwave-assisted protocol for synthesizing coumarin-purine hybrids, exhibiting significant in vitro antioxidant activity and DNA cleavage potential. This highlights the compound's relevance in therapeutic research, particularly in oxidative stress-related conditions and genetic research (Mangasuli, Hosamani, & Managutti, 2019).

Interactions in Pharmaceutically Relevant Polymorphs

Latosińska et al. (2014) investigated the structure and intermolecular interactions of methylxanthines, including caffeine and its metabolites, through experimental and computational studies. Their research provided insights into the pharmacological effects and potential therapeutic applications of these compounds, elucidating the importance of hydrogen bonding and π···π stacking interactions (Latosińska et al., 2014).

Synthesis and Antirhinovirus Activity

Kelley, Linn, & Selway (1989) explored the synthesis and structure-activity relationships of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines, identifying compounds with potent antirhinovirus activity. This demonstrates the compound's potential in antiviral research and therapy (Kelley, Linn, & Selway, 1989).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A study by Mo et al. (2015) synthesized 3-methyl-3,7-dihydro-purine-2,6-dione derivatives as DPP-IV inhibitors, showcasing moderate to good inhibitory activities. This suggests the compound's application in diabetes research, particularly in enhancing incretin hormone activity to regulate blood glucose levels (Mo et al., 2015).

Properties

IUPAC Name

3,7-dimethyl-1-[(2-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-10-6-4-5-7-11(10)8-19-14(20)12-13(16-9-17(12)2)18(3)15(19)21/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIIPMJLBAMHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=CN3C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.